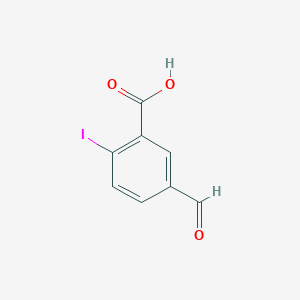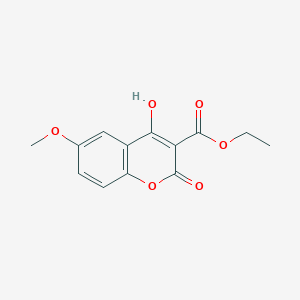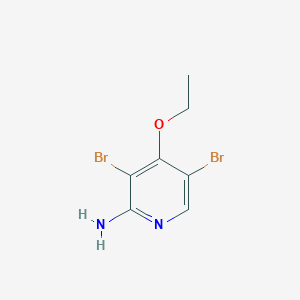
Ethyl3-hydroxy-4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-4-oxopentanoate is an organic compound with the molecular formula C7H12O4 It is a derivative of pentanoic acid and features both hydroxyl and keto functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-oxopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ethyl 3-hydroxy-4-oxopentanoate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-hydroxy-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of ethyl 3,4-dioxopentanoate.
Reduction: The keto group can be reduced to a hydroxyl group, yielding ethyl 3,4-dihydroxypentanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Ethyl 3,4-dioxopentanoate.
Reduction: Ethyl 3,4-dihydroxypentanoate.
Substitution: Ethyl 3-halo-4-oxopentanoate (e.g., ethyl 3-chloro-4-oxopentanoate).
Applications De Recherche Scientifique
Ethyl 3-hydroxy-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: Ethyl 3-hydroxy-4-oxopentanoate is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-4-oxopentanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-4-oxobutanoate: This compound has a similar structure but with one less carbon atom in the chain.
Ethyl 3-hydroxy-4-oxopentanoate: This compound has a similar structure but with different functional groups.
Propriétés
Formule moléculaire |
C7H12O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-4-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-3-11-7(10)4-6(9)5(2)8/h6,9H,3-4H2,1-2H3 |
Clé InChI |
FDHUCGAYRRHBCY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)
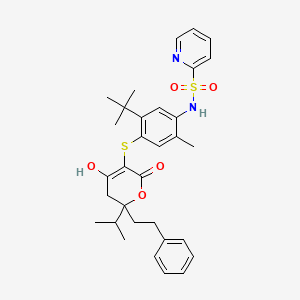

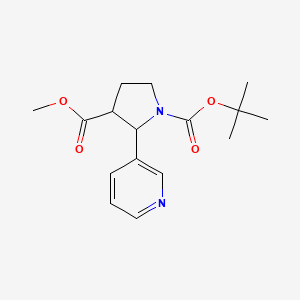
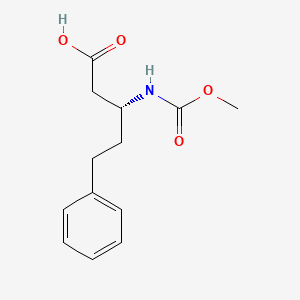
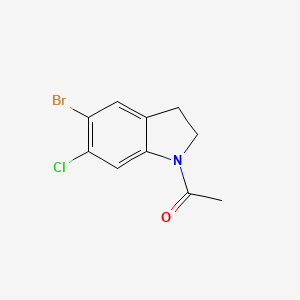
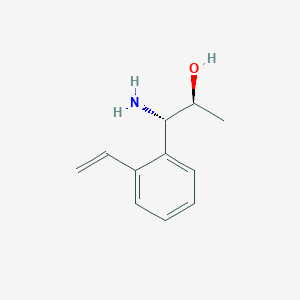
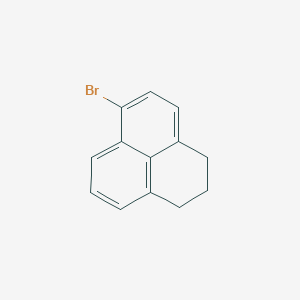
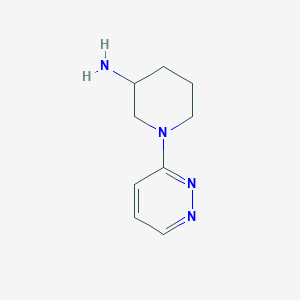
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B13033273.png)

